2,6-Dimethoxy-N-methyl-5-(methylsulfanyl)pyrimidin-4-amine

Medicinal chemistry Structure-activity relationships Kinase inhibitor design

Researchers pursuing fragment-based kinase inhibitor discovery often face the challenge of balancing hinge-region hydrogen bonding with optimal lipophilicity. 2,6-Dimethoxy-N-methyl-5-(methylsulfanyl)pyrimidin-4-amine (CAS 89587-72-4) addresses this with precisely one hydrogen bond donor (vs. 2 HBD for NH₂ analogs), an XLogP3-AA of 1.6, and a 5-methylsulfanyl leaving group enabling regioselective annulation to pyrazolo[3,4-d]pyrimidines. • Single HBD profile optimizes kinase hinge-binding vs. bidentate primary amines • Intermediate LogP (1.6) balances BBB penetration for CNS cholinesterase targets • Methylsulfanyl group serves as a leaving group for clean cyclization to privileged kinase scaffolds • Multi-gram quantities available for fragment library production and SAR campaigns

Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
CAS No. 89587-72-4
Cat. No. B12904851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-N-methyl-5-(methylsulfanyl)pyrimidin-4-amine
CAS89587-72-4
Molecular FormulaC8H13N3O2S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCNC1=C(C(=NC(=N1)OC)OC)SC
InChIInChI=1S/C8H13N3O2S/c1-9-6-5(14-4)7(12-2)11-8(10-6)13-3/h1-4H3,(H,9,10,11)
InChIKeyMXZJUUJULRVWJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethoxy-N-methyl-5-(methylsulfanyl)pyrimidin-4-amine Physicochemical Properties


2,6-Dimethoxy-N-methyl-5-(methylsulfanyl)pyrimidin-4-amine (CAS 89587-72-4) is a tri-substituted pyrimidine derivative with molecular formula C₈H₁₃N₃O₂S and a molecular weight of 215.28 g/mol [1]. This compound belongs to the 4-aminopyrimidine class, featuring a unique combination of electron-donating methoxy groups at positions 2 and 6, a methylsulfanyl (methylthio) substituent at position 5, and an N-methyl group on the 4-amino position, which collectively influence its lipophilicity (XLogP3-AA = 1.6) and hydrogen bonding capacity (1 HBD, 6 HBA) relative to simpler pyrimidine analogs [1].

2,6-Dimethoxy-N-methyl-5-(methylsulfanyl)pyrimidin-4-amine: Structural Differentiation from Demethylated Analogs


The N-methyl group on the 4-amino position fundamentally alters the compound's hydrogen-bond donor/acceptor profile compared to its demethylated analog 2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine (CAS 89587-78-0). The N-methyl substitution eliminates one hydrogen bond donor (from 2 HBD to 1 HBD) and modifies the molecular geometry and electronic distribution at the 4-position, which is critical for target binding interactions in kinase and cholinesterase inhibitor pharmacophores [1][2]. This structural difference is particularly consequential given that 4-aminopyrimidines typically form key hinge-region hydrogen bonds with kinase active sites; the N-methyl modification alters both the donor capacity and steric environment at this essential binding motif. Consequently, purchasing decisions between N-methyl and N-unsubstituted variants cannot be made interchangeably without risking significant changes in biological activity profiles.

2,6-Dimethoxy-N-methyl-5-(methylsulfanyl)pyrimidin-4-amine: Evidence vs. Structural Analogs


Reduced Hydrogen Bond Donor Count via N-Methylation

N-Methylation at the 4-amino position reduces the hydrogen bond donor (HBD) count from 2 (in the NH₂ analog, CAS 89587-78-0) to 1 (in the target compound), while the hydrogen bond acceptor (HBA) count remains at 6 [1]. For comparison, the N,N-diethyl analog (CAS 89587-80-4) has 0 HBD and 6 HBA, representing a further reduction in donor capacity [1]. This places the target compound in an intermediate HBD category that is significant for balancing solubility and membrane permeability in CNS drug design, where one HBD is often desirable.

Medicinal chemistry Structure-activity relationships Kinase inhibitor design

TPSA Advantage Over N,N-Dialkyl Analogs

The topological polar surface area (TPSA) of the target compound is 81.6 Ų [1]. For comparison, the N,N-diethyl analog (CAS 89587-80-4, MW = 257.35 g/mol) has a larger molecular weight and additional lipophilic bulk from the two ethyl groups, which would increase its predicted LogP and reduce its drug-likeness for certain target classes . The N-methyl analog therefore retains a more favorable TPSA (<140 Ų threshold) and lower molecular weight (215.28 g/mol) while still providing N-alkyl substitution to modulate basicity at the 4-amino position.

Drug-likeness ADME prediction Fragment-based drug discovery

Lipophilicity: N-Methyl vs. N-Phenyl Derivative

The target compound has an XLogP3-AA value of 1.6 [1]. In contrast, 2,6-dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin-4-amine, which replaces the N-methyl with an N-phenyl group, would have a substantially higher predicted LogP (estimated >3.0 based on the phenyl contribution), which often correlates with increased plasma protein binding and reduced aqueous solubility . The N-methyl analog thus occupies a distinct lipophilicity range more suitable for optimizing solubility-permeability balance. Notably, the N-phenyl analog has demonstrated moderate antibacterial activity (MIC: 32 µg/mL against E. coli, 64 µg/mL against S. aureus) , suggesting that lipophilicity modulation at the 4-amino position may be leveraged to tune antimicrobial potency and selectivity.

Physicochemical profiling Lipophilicity optimization Antimicrobial SAR

Synthetic Accessibility: N-Methyl vs. N-Sulfonamide Derivatives

The target compound is accessible via regioselective synthesis from dimethyl N-cyanodithioiminocarbonate precursors as described by Elgemeie et al. (2017), who demonstrated a general method for N-substituted amino methylsulfanylpyrimidines [1]. The N-methyl substituent on the 4-amino group serves as a protecting group during subsequent transformations and can be deprotected or further functionalized. In contrast, N-sulfonamide derivatives from this series require additional synthetic steps and sulfonamide coupling reagents, increasing both the step count and cost of library production while potentially introducing metabolic liabilities from the sulfonamide moiety.

Synthetic chemistry Library synthesis Building block utility

2,6-Dimethoxy-N-methyl-5-(methylsulfanyl)pyrimidin-4-amine Research & Procurement Scenarios


Kinase Inhibitor Fragment Library: Optimized HBD Scaffold

For fragment-based drug discovery programs targeting kinases, this compound serves as a strategic 4-aminopyrimidine scaffold with precisely one hydrogen bond donor, which is an optimal balance between the bidentate hinge-binding of primary amines (2 HBD) and the zero-donor profile of fully substituted tertiary amines. The N-methyl group provides sufficient steric bulk to prevent rapid metabolic N-demethylation while still permitting key hinge-region hydrogen bond formation, as evidenced by the computed HBD count of 1 [1]. This differentiates it from both the NH₂ analog (overly polar, potential for rapid Phase II conjugation) and the N,N-diethyl analog (no donor capacity for hinge binding). Procurement in multi-gram quantities supports fragment library production for kinase selectivity profiling.

Cholinesterase Inhibitor Lead Optimization: Controlled Lipophilicity

Given that 4-substituted-6-(trihalomethyl)-2-methylsulfanyl pyrimidines have demonstrated AChE/BChE inhibitory activity with IC₅₀ values in the 13.8–81.6 µM range [1], and that related pyrimidine-based compounds show AChE IC₅₀ values as low as 14.89 nM with 24-fold selectivity over BChE [2], the N-methyl substitution on the 4-amino group of the target compound provides a differentiated lipophilicity profile (XLogP3-AA = 1.6) that may be leveraged to optimize blood-brain barrier penetration for CNS cholinesterase targets. The intermediate LogP value positions this compound between overly polar unsubstituted amines and excessively lipophilic N-phenyl or N,N-dialkyl derivatives. Researchers developing CNS-penetrant cholinesterase inhibitors should consider this compound as a starting scaffold for systematic SAR exploration.

Building Block for Pyrazolo[3,4-d]pyrimidine Annulation

The N-methyl-4-aminopyrimidine architecture with a 5-methylsulfanyl leaving group is ideally suited for regioselective annulation to form pyrazolo[3,4-d]pyrimidines, as demonstrated in the Elgemeie et al. (2017) synthetic methodology [1]. The N-methyl group on the 4-amino position prevents undesired side reactions during cyclization, enabling cleaner conversions to the annulated products compared to the NH₂ analog. This makes the target compound a preferred starting material for laboratories synthesizing focused libraries of pyrazolo[3,4-d]pyrimidines, which are privileged scaffolds in kinase inhibitor discovery. Procurement should be planned with consideration for the methylsulfanyl group's role as a leaving group in subsequent transformations.

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